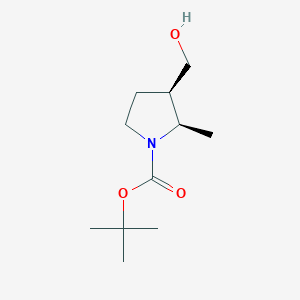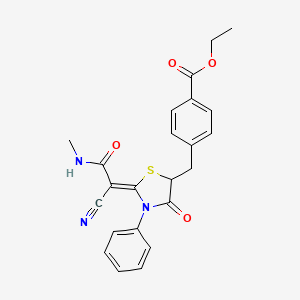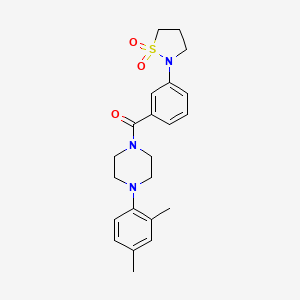
6,7-difluoro-3-(phenylsulfonyl)quinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-difluoro-3-(phenylsulfonyl)quinolin-4(1H)-one, also known as DFPSQ, is a heterocyclic compound with a wide range of applications in scientific research. It is a fluorinated quinoline derivative that has been used as a reagent for the synthesis of various organic compounds. DFPSQ is also used as a building block for the synthesis of complex molecules and is used in a variety of biochemical and physiological studies.
Applications De Recherche Scientifique
Molecular Structure and Synthesis
Quinolinones, including 6,7-difluoro-3-(phenylsulfonyl)quinolin-4(1H)-one, are a class of bicyclic organic compounds regarded as useful building blocks in various fields such as pharmacy, medicine, physics, and engineering due to their adaptable molecular structures. Studies on novel quinolinone structures have provided insights into their synthesis, characterization, and the theoretical evaluation of their properties. For example, the synthesis and characterization of similar compounds have been detailed, demonstrating their potential as adaptable molecules for diverse applications (Michelini et al., 2019).
Catalysis and Chemical Synthesis
Research into the catalytic applications of quinolinones has led to the development of environmentally friendly synthetic pathways. For instance, the copper(II)-catalyzed remote sulfonylation of aminoquinolines showcases a method for generating N-(5-(phenylsulfonyl)quinolin-8-yl)benzamide derivatives in moderate to high yields, emphasizing the role of quinolinones in facilitating less odorous and more eco-friendly chemical syntheses (Xia et al., 2016).
Antimicrobial and Cytotoxic Activities
Quinolinones have been studied for their antimicrobial and cytotoxic activities, highlighting their potential in medical and pharmaceutical research. Compounds derived from the quinolin-4(1H)-one skeleton have shown significant in vitro cytotoxicity against various cancer cell lines, pointing to their potential as cancer therapeutics (Soural et al., 2009). Additionally, novel quinoline carbohydrazide derivatives have been synthesized and evaluated for their antibacterial performance, indicating their potential as antituberculosis agents (Garudachari et al., 2014).
Optical and Electronic Properties
The optical and electronic properties of quinolinones, modified by various substituent groups, have also been a focus of research. Studies on the effects of substitution group variation on optical functions have provided valuable insights into the design of materials with specific optical characteristics, which could have applications in electronics and material science (Zeyada et al., 2013).
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-6,7-difluoro-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F2NO3S/c16-11-6-10-13(7-12(11)17)18-8-14(15(10)19)22(20,21)9-4-2-1-3-5-9/h1-8H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMVMRMYADVPAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CNC3=CC(=C(C=C3C2=O)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-ethoxybenzo[d]thiazol-2-yl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2686959.png)

![N-(2-ethoxyphenyl)-2-[[3-(3-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2686961.png)
![4-[(cyclopropylcarbonyl)amino]-N-(3,5-difluorobenzyl)-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2686962.png)
![Bicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2686963.png)
![3-(4-Chlorophenyl)-1-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)

![(E)-2-Cyano-3-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2686970.png)


![6-Tert-butyl-2-[1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2686976.png)
![N-[(Z)-3-Hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl]acetamide](/img/structure/B2686977.png)
![2-(5-Bromothiophen-2-yl)-N-[2-(prop-2-enoylamino)ethyl]propanamide](/img/structure/B2686979.png)
